molecular formula C11H12ClN3O2S2 B5800324 4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B5800324
M. Wt: 317.8 g/mol
InChI Key: CUVMZRAQQPFPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad-spectrum antimicrobial properties and have been widely used in both human and veterinary medicine. This particular compound features a 1,3,4-thiadiazole ring, which is a heterocyclic structure containing sulfur and nitrogen atoms, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Chlorination: The thiadiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

    Sulfonamide formation: The chlorinated thiadiazole is reacted with a sulfonamide precursor, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in treating bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to its specific structure, which includes a 1,3,4-thiadiazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other sulfonamides.

Properties

IUPAC Name

4-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVMZRAQQPFPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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